molecular formula C25H21ClFN3O5S2 B2881627 Methyl 2-((2-chloro-6-fluorobenzyl)thio)-4-oxo-3-(4-sulfamoylphenethyl)-3,4-dihydroquinazoline-7-carboxylate CAS No. 443350-21-8

Methyl 2-((2-chloro-6-fluorobenzyl)thio)-4-oxo-3-(4-sulfamoylphenethyl)-3,4-dihydroquinazoline-7-carboxylate

Cat. No. B2881627
CAS RN: 443350-21-8
M. Wt: 562.03
InChI Key: GEQWMJMKIOVNEZ-UHFFFAOYSA-N
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Description

Methyl 2-((2-chloro-6-fluorobenzyl)thio)-4-oxo-3-(4-sulfamoylphenethyl)-3,4-dihydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C25H21ClFN3O5S2 and its molecular weight is 562.03. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-((2-chloro-6-fluorobenzyl)thio)-4-oxo-3-(4-sulfamoylphenethyl)-3,4-dihydroquinazoline-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-((2-chloro-6-fluorobenzyl)thio)-4-oxo-3-(4-sulfamoylphenethyl)-3,4-dihydroquinazoline-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Tubercular Agent

This compound has been investigated for its potential as an anti-tubercular agent . Research suggests that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . These findings are crucial as tuberculosis remains a major global health challenge, and there is a continuous need for new and effective anti-TB drugs.

Molecular Docking Studies

Molecular docking studies: have been conducted to understand the interactions of this compound’s derivatives with bacterial proteins . These studies are essential for drug development, as they can predict how a drug will bind to its target and its potential efficacy.

Cytotoxicity Evaluation

Evaluating the cytotoxicity of new compounds is a critical step in drug discovery. The derivatives of this compound have been tested on HEK-293 (human embryonic kidney) cells to ensure they are non-toxic to human cells . This application is vital for advancing compounds to clinical trials.

Crystallography

The development of single crystals for certain derivatives allows for detailed structural analysis . Crystallography can reveal the precise arrangement of atoms within a molecule, which is invaluable for understanding its pharmacological properties.

properties

IUPAC Name

methyl 2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-oxo-3-[2-(4-sulfamoylphenyl)ethyl]quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClFN3O5S2/c1-35-24(32)16-7-10-18-22(13-16)29-25(36-14-19-20(26)3-2-4-21(19)27)30(23(18)31)12-11-15-5-8-17(9-6-15)37(28,33)34/h2-10,13H,11-12,14H2,1H3,(H2,28,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQWMJMKIOVNEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=C(C=CC=C3Cl)F)CCC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClFN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((2-chloro-6-fluorobenzyl)thio)-4-oxo-3-(4-sulfamoylphenethyl)-3,4-dihydroquinazoline-7-carboxylate

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